

Kinase Inhibitor Profile of RO3201195: A Comparative Guide

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Compound of Interest

Compound Name: RO3201195

Cat. No.: B1678687

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This guide provides a comparative analysis of the kinase inhibitor **RO3201195**, focusing on its selectivity profile in relation to other well-characterized inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. While **RO3201195** is known for its high selectivity for p38 MAPK, comprehensive public data on its kinome-wide activity is limited. This guide synthesizes available information and provides context by comparing it with alternative p38 MAPK inhibitors for which extensive profiling data exists.

Executive Summary

RO3201195 is a potent and highly selective, orally bioavailable inhibitor of p38 MAP kinase.^[1] Its discovery and development were aimed at targeting the inflammatory processes mediated by the p38 MAPK signaling pathway. While detailed head-to-head kinome scan data for **RO3201195** against a broad panel of kinases is not readily available in the public domain, its high selectivity is a key feature highlighted in its initial characterization. This guide presents a comparative overview based on available data for other prominent p38 MAPK inhibitors, namely BIRB-796 and VX-745, to provide a framework for understanding the selectivity profile of a p38 MAPK inhibitor.

Comparison of Kinase Inhibitor Selectivity

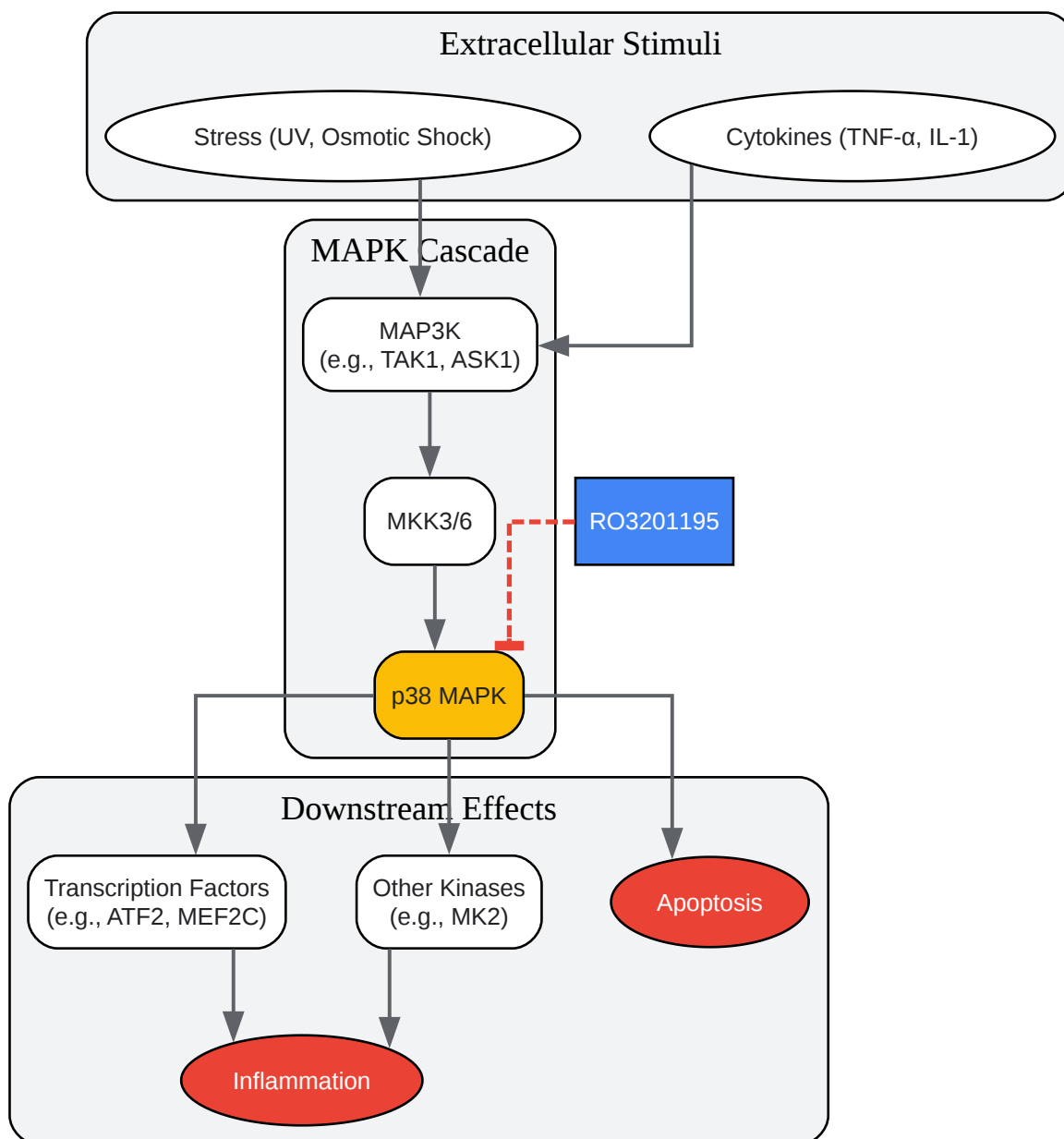
The following table summarizes the kinase selectivity of **RO3201195** in comparison to other notable p38 MAPK inhibitors. It is important to note that the data for BIRB-796 and VX-745 is

derived from broad kinase panel screens and is more comprehensive than the publicly available data for **RO3201195**. The high selectivity of **RO3201195** is based on its primary discovery data, which focused on a limited number of kinases.

Kinase Target	RO3201195	BIRB-796	VX-745 (Neflamapimod)
Primary Target(s)	p38α MAPK	p38α, p38β, p38γ[2]	p38α[3]
Reported IC50/Ki	Not specified in broad panel	p38α: ~0.1 nM	p38α: 10 nM
Known Off-Targets (Inhibition >50% at 1μM or significant IC50)	Data not publicly available	JNK2, JNK3, KIT, FLT1, RET, TIE2, VEGFR2, and others[3]	ABL1, ABL2, SRC, PDGFRβ[3]
Selectivity Notes	Described as "highly selective" in its discovery publication. [1]	Binds to an allosteric site, which contributes to its high potency and distinct selectivity profile.	Demonstrates greater than 20-fold selectivity for p38α over p38β.

Signaling Pathway

The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation. It is a component of the larger MAPK signaling cascade. Upon activation by various extracellular stimuli, a series of phosphorylation events leads to the activation of p38 MAPK, which in turn phosphorylates downstream transcription factors and other kinases, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Kinase inhibitors like **RO3201195** act by blocking the ATP-binding site of p38 MAPK, thereby preventing its catalytic activity and inhibiting the downstream signaling cascade.



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p38 MAPK signaling pathway and the point of inhibition by **RO3201195**.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of kinase inhibitor profiling data. Below are protocols for two common assay formats used for this purpose.

KINOMEScan™ Competition Binding Assay (Example Protocol)

This method measures the binding of a test compound to a panel of kinases by quantifying its ability to compete with an immobilized, active-site directed ligand.

Materials:

- Kinase panel (e.g., DiscoverX KINOMEScan®)
- Test compound (**RO3201195**) dissolved in DMSO
- Binding buffer (proprietary to the assay provider)
- Streptavidin-coated magnetic beads
- DNA-tagged kinases
- Immobilized ligand
- Wash buffers
- qPCR reagents

Procedure:

- Compound Preparation: Prepare a serial dilution of **RO3201195** in DMSO.
- Assay Plate Preparation: Add the DNA-tagged kinase, the immobilized ligand, and the test compound to the wells of a microplate.
- Binding Reaction: Incubate the plate to allow the kinase, ligand, and test compound to reach binding equilibrium.
- Capture: Add streptavidin-coated magnetic beads to capture the ligand-bound kinase.
- Washing: Wash the beads to remove unbound kinase and test compound.

- **Elution and Quantification:** Elute the kinase from the beads and quantify the amount of DNA tag using qPCR. The amount of kinase captured is inversely proportional to the binding affinity of the test compound.
- **Data Analysis:** Calculate the percentage of kinase bound to the immobilized ligand in the presence of the test compound relative to a DMSO control. Determine the dissociation constant (Kd) or IC50 value by fitting the data to a dose-response curve.

Radiometric Kinase Assay (General Protocol)

This is a functional assay that directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

- Purified active kinase (e.g., p38 α)
- Kinase-specific substrate (e.g., a peptide substrate like Myelin Basic Protein)
- Test compound (**RO3201195**) dissolved in DMSO
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- [γ -³²P]ATP or [γ -³³P]ATP
- Unlabeled ATP
- Phosphocellulose paper or membrane
- Wash buffer (e.g., 75 mM phosphoric acid)
- Scintillation counter and scintillation fluid

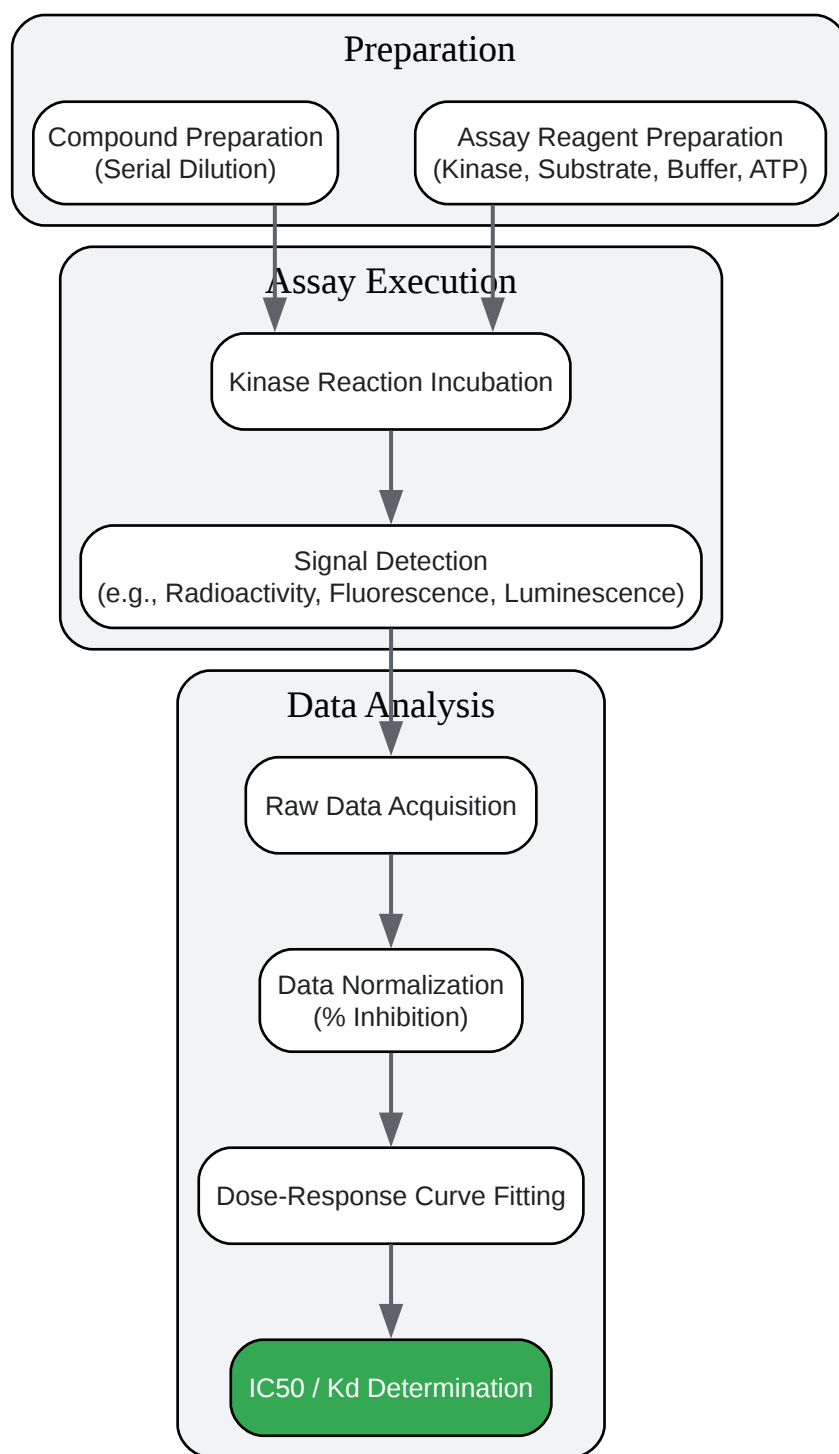
Procedure:

- **Compound Preparation:** Prepare a serial dilution of **RO3201195** in DMSO.
- **Reaction Mix Preparation:** In a microcentrifuge tube or microplate well, combine the kinase reaction buffer, the purified kinase, and the specific substrate.

- **Inhibitor Addition:** Add the test compound at various concentrations to the reaction mix. Include a DMSO-only control for 100% activity and a no-enzyme control for background.
- **Reaction Initiation:** Start the kinase reaction by adding a mixture of unlabeled ATP and [γ - ^{32}P]ATP (or [γ - ^{33}P]ATP) to a final desired concentration (often at or near the K_m for ATP).
- **Incubation:** Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period during which the reaction is linear.
- **Reaction Termination and Spotting:** Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot a portion of the reaction mixture onto phosphocellulose paper.
- **Washing:** Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP. The phosphorylated substrate will remain bound to the paper.
- **Quantification:** Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Determine the IC_{50} value by fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for kinase inhibitor profiling, from compound preparation to data analysis.



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A typical workflow for kinase inhibitor profiling experiments.

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